Field: Organic Chemistry
Application: 2-Fluorophenyl isothiocyanate has been used in the synthesis of acylthiosemicarbazides. Acylthiosemicarbazides are a class of organic compounds that have been studied for their potential biological activities.
Field: Spectroscopy
Method: These studies typically involve the use of microwave spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow scientists to study the structure and properties of molecules.
Field: Natural Product Chemistry
Application: 2-Fluorophenyl isothiocyanate is a component of the essential oil from Rhododendron thymifolium Maxim. Essential oils are often used in aromatherapy and other traditional medicines.
Method: The extraction of essential oils typically involves steam distillation or cold pressing.
Application: 4-Fluorophenyl isothiocyanate, a compound similar to 2-Fluorophenyl isothiocyanate, has been used in the preparation of hydrazides. Hydrazides are a class of organic compounds that have been studied for their potential biological activities.
F-PITC is an aromatic molecule derived from isothiocyanate (NCS) functional group attached to a fluorinated benzene ring. It is primarily used as a derivatizing agent in protein and peptide sequencing [].
The key feature of F-PITC's structure is the combination of the isothiocyanate group (N=C=S) and the fluorine atom (F) attached to the second carbon position of the benzene ring (C6H5). This structure allows F-PITC to react with primary amines (NH2) present in amino acid side chains, forming a stable thiourea linkage []. The fluorine atom can influence the reactivity of the isothiocyanate group depending on the surrounding environment.
The primary application of F-PITC lies in its reaction with proteins and peptides. Here's the balanced equation for this reaction:
Protein-NH2 + F-PITC -> Protein-NHC(=S)N(H)C6H4F (Thiourea linkage) []
This reaction covalently attaches the F-PITC molecule to the N-terminus (primary amine) and the side chains of lysine residues in the protein/peptide. The resulting modified protein/peptide can then be separated and identified using techniques like Edman degradation or mass spectrometry [].
F-PITC reacts specifically with primary amines present in protein/peptide structures. The isothiocyanate group acts as an electrophile, attracted to the nucleophilic lone pair electrons on the nitrogen atom of the primary amine. This reaction forms a stable thiourea linkage, covalently attaching the F-PITC molecule to the protein/peptide [].
F-PITC is a lachrymator (tear gas) and can cause irritation to the eyes, skin, and respiratory system. It is also suspected to be a carcinogen. Here are some safety precautions to consider when handling F-PITC:
Corrosive;Irritant